

Physical and chemical properties of phenyl(2-pyridinyl)acetonitrile

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Compound of Interest

Compound Name: 2-Phenyl-2-(2-pyridyl)acetonitrile

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An In-depth Technical Guide to Phenyl(2-pyridinyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of phenyl(2-pyridinyl)acetonitrile (CAS 5005-36-7). This versatile chemical scaffold is of significant interest in medicinal chemistry and organic synthesis, serving as a key intermediate in the development of novel therapeutic agents.[\[1\]](#)

Core Physical and Chemical Properties

Phenyl(2-pyridinyl)acetonitrile is a solid, typically appearing as a white to off-white, or sometimes orange to green, powder or crystal.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) It possesses a chiral center flanked by phenyl and pyridin-2-yl rings, making it a valuable precursor for constructing diverse heterocyclic compounds.[\[1\]](#)

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of phenyl(2-pyridinyl)acetonitrile.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₀ N ₂	[1][2][3]
Molecular Weight	194.23 - 194.24 g/mol	[1][2][3][7]
Appearance	White to orange/green powder or crystal	[1][5][6]
Melting Point	83 - 94 °C	[1][2][3][4][8][9]
Boiling Point	150 °C at 2 mmHg; 322.3 °C at 760 mmHg	[3][4]
Density	~1.1 - 1.2 g/cm ³ (Predicted/Estimated)	[2][3][8]
Flash Point	115.2 °C	[3][8]
Vapor Pressure	0.000283 mmHg at 25 °C	[3]

Table 2: Solubility and Partitioning

Property	Description	Source(s)
Solubility in Water	Insoluble	[2]
Solubility in Organic Solvents	Soluble in ethanol, dichloromethane. Slightly soluble in Chloroform, DMSO, Methanol.	[2][3][4]
LogP	1.81 - 4 (Estimated), indicating lipophilicity	[2][8]
pKa	4.18 ± 0.10 (Predicted)	[3][4]

Synthesis and Experimental Protocols

The primary synthetic route to phenyl(2-pyridinyl)acetonitrile is through a nucleophilic substitution reaction.[1] This involves the deprotonation of phenylacetonitrile to form a

carbanion, which then attacks a 2-halopyridine.[1]

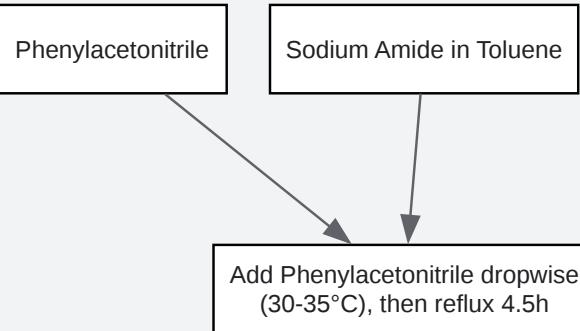
Detailed Synthesis Protocol

A common experimental procedure is as follows:[10]

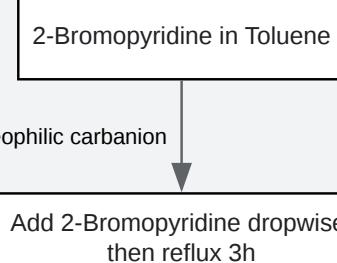
- Preparation: An oven-dried, 2-liter, three-neck round-bottom flask is equipped with a dropping funnel, thermometer, stirrer, and a sodium hydroxide-protected condenser.
- Reagent Suspension: 31.2 g (0.80 mole) of powdered sodium amide (NaNH_2) is suspended in 200 ml of dry toluene.[10] Sodium amide serves as the strong base required to deprotonate phenylacetonitrile.[1]
- Carbanion Formation: 46.8 g (0.40 mole) of phenylacetonitrile is added dropwise to the stirred suspension.[10] The temperature is maintained at 30-35°C using an ice bath. Following the addition, the mixture is brought to reflux and maintained for 4.5 hours with continuous stirring.[10]
- Nucleophilic Attack: A solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene is added dropwise at a rate that maintains reflux.[10] Stirring and refluxing are continued for an additional 3 hours after the addition is complete.[10]
- Work-up and Purification:
 - The mixture is cooled to 25°C, and approximately 300 ml of water is added cautiously.[10]
 - The phases are separated. The toluene layer is extracted with ~150 ml of water and then with several portions of cold 6 N hydrochloric acid.[10]
 - The acidic extracts are combined, cooled, and basified with 50% sodium hydroxide.[10]
 - The resulting mixture is extracted with ether. The ether extract is washed with water, dried over sodium sulfate, and concentrated.[10]
- Final Product: The residue is distilled to yield the product. The distillate, which crystallizes upon cooling, can be recrystallized from isopropyl ether.[10] The reported yield is 41.7 g (54%), with a boiling point of 134-136°C at 0.07 mm Hg and a melting point of 87-88.5°C after recrystallization.[10]

Synthesis Workflow of Phenyl(2-pyridinyl)acetonitrile

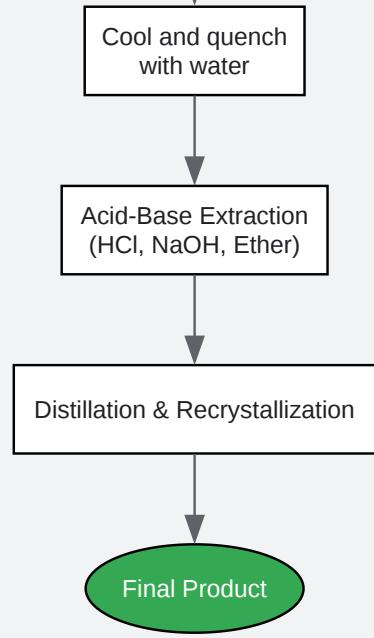
Preparation & Carbanion Formation



Nucleophilic Substitution



Work-up & Purification

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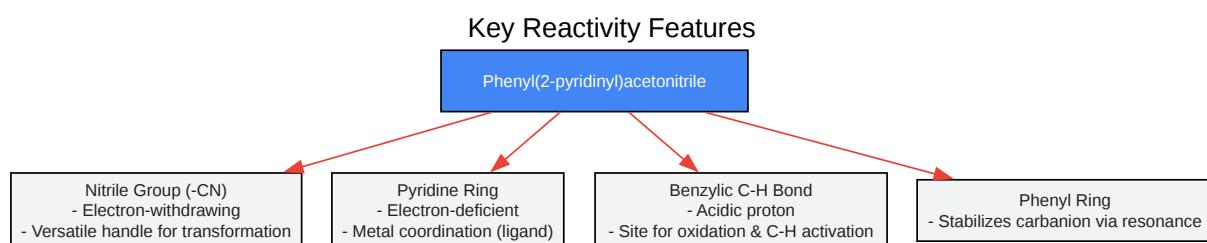
Caption: Synthesis workflow for phenyl(2-pyridinyl)acetonitrile.

Chemical Profile: Reactivity and Stability

The reactivity of phenyl(2-pyridinyl)acetonitrile is governed by the electronic properties of its three key functional groups: the nitrile, the phenyl ring, and the pyridine ring.[1]

- **Nitrile Group (-C≡N):** This is a strong electron-withdrawing group, which increases the acidity of the benzylic C-H bond. This facilitates the deprotonation and carbanion formation essential for its synthesis.[1] The nitrile group is also a versatile chemical handle that can be converted into other functional groups like carboxylic acids or primary amines.[1]
- **Pyridine Ring:** The nitrogen atom makes the pyridine ring an electron-deficient aromatic system.[1] It can act as a ligand, coordinating to metal centers, which influences the compound's solubility, stability, and catalytic applications.[1]
- **Benzylic Carbon:** The central tetrahedral carbon is activated by the adjacent phenyl, pyridyl, and nitrile groups, making it a key site for reactions like C-H activation and oxidation.[1]

The molecule's structure allows for a range of transformations, including oxidation, reduction, cyclization, and nucleophilic additions.[1]



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Caption: Logical relationships of the molecule's functional groups.

Stability and Storage

The compound is stable under recommended storage conditions.[11] It should be stored in a cool, dry, well-ventilated area, sealed in a tightly closed container to prevent exposure to

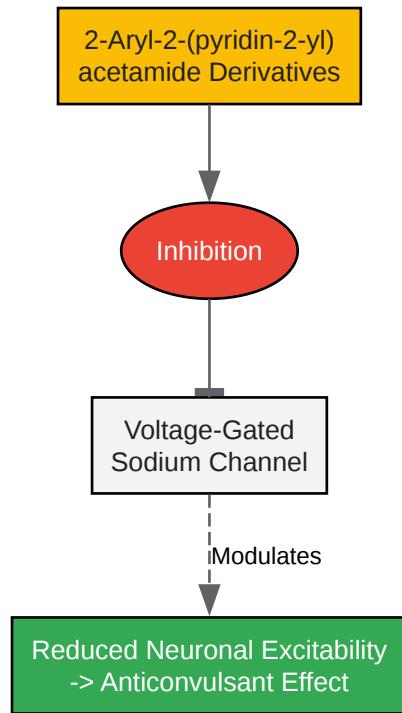
moisture and air.[\[2\]](#) Recommended storage temperatures vary, with some sources suggesting room temperature in a cool, dark place (<15°C)[\[5\]](#)[\[6\]](#) and others specifying 2-8°C or -20°C for long-term powder storage.[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#) It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[\[11\]](#)

Biological Activity and Applications

Phenyl(2-pyridinyl)acetonitrile is not just a synthetic intermediate; it and its derivatives have demonstrated notable biological activities.

- Metabolite: It is the major metabolite of SC 15396, an antigastrin agent that inhibits gastric secretion.[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[12\]](#)[\[13\]](#)
- Anticonvulsant Activity: Derivatives of the core scaffold, specifically 2-aryl-2-(pyridin-2-yl)acetamides, have shown high anticonvulsant activity in animal models.[\[1\]](#) These compounds are believed to act through the inhibition of voltage-gated sodium currents but with a superior cardiac safety profile compared to the parent drug, Disopyramide.[\[1\]](#)
- Anti-fibrotic Agents: The core structure has been used in molecular hybridization to create pyrimidine-pyridine derivatives that act as potent anti-fibrotic agents by inhibiting collagen synthesis and proliferation in hepatic stellate cells.[\[1\]](#)

Conceptual Biological Action



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Caption: Inhibition of sodium channels by compound derivatives.

Safety and Handling

Phenyl(2-pyridinyl)acetonitrile is classified as harmful and an irritant.

- Hazard Statements: H301/H302 (Toxic/Harmful if swallowed), H311 (Toxic in contact with skin), H331/H332 (Toxic/Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4][5][6]
- Precautionary Measures: Standard laboratory precautions should be taken, including wearing suitable protective clothing, gloves, and eye/face protection.[3] Work should be conducted in a well-ventilated area or under a fume hood.[11] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3][9]

This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[1]

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